Tendor

Description

Structure

3D Structure of Parent

Properties

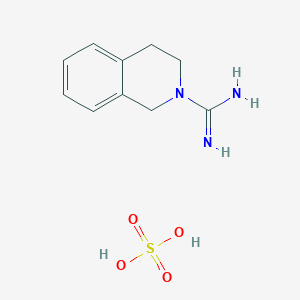

IUPAC Name |

3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.H2O4S/c11-10(12)13-6-5-8-3-1-2-4-9(8)7-13;1-5(2,3)4/h1-4H,5-7H2,(H3,11,12);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYNLIRHKQCPNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-88-4 |

Source

|

| Record name | Debrisoquine sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=581-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DEBRISOQUIN SULFATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Declinax | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Debrisoquine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: The Role of the Sympathetic Nervous System in Tendon Physiology and Pathophysiology

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a specific compound named "Tendor" and its mechanism of action in sympathetic neurons did not yield any relevant scientific information. The term "this compound" is commercially associated with a dietary supplement for tendon health. Therefore, this guide will focus on the established and researched role of the sympathetic nervous system (SNS) in tendon biology, a topic of significant interest in the field.

Executive Summary

The sympathetic nervous system, a crucial component of the autonomic nervous system, plays a multifaceted role in tendon health and disease. While once considered sparsely innervated, emerging evidence indicates that tendons and their surrounding tissues are influenced by sympathetic neurotransmitters. This interaction is critical in both maintaining tendon homeostasis and contributing to the pathogenesis of tendinopathy. This document provides a comprehensive overview of the current understanding of the interplay between the sympathetic nervous system and tendon biology, detailing the signaling pathways involved, summarizing key quantitative findings, and outlining relevant experimental methodologies.

Sympathetic Innervation of Tendon Structures

Contrary to earlier beliefs, tendons are not aneural. Nerve fibers are found in the paratenon, epitenon, and endotenon, originating from adjacent muscle and skin nerve trunks.[1] Under normal, healthy conditions, the dense, fibrous tendon proper is largely devoid of nerve fibers.[1] However, following an injury, there is a notable ingrowth of nerve fibers into the tendon proper, a process that is accompanied by the expression of various neuropeptides.[1]

Sympathetic innervation is a key component of this neural network. In painful tendons, there is evidence of increased sympathetic innervation, particularly in the paratendinous tissue.[2] Furthermore, abnormal tenocytes from painful tendons have demonstrated an increased capacity for the self-production of sympathetic neurotransmitters.[2]

Core Signaling Pathways in Sympathetic Neuron-Tendon Interaction

The primary neurotransmitters of the sympathetic nervous system are the catecholamines, namely norepinephrine (B1679862) (noradrenaline) and epinephrine (B1671497) (adrenaline).[3] These neurotransmitters exert their effects by binding to adrenergic receptors on target cells. In the context of tendon biology, both tenocytes and surrounding vascular and immune cells express adrenergic receptors, making them responsive to sympathetic signaling.

Adrenergic Receptor Signaling

Adrenergic receptors are G protein-coupled receptors (GPCRs) that are broadly classified into two main types: alpha (α) and beta (β) receptors, with several subtypes. The activation of these receptors by norepinephrine initiates intracellular signaling cascades that can modulate cellular functions such as proliferation, inflammation, and extracellular matrix metabolism.

-

α-Adrenergic Receptors: These receptors, when activated, can lead to vasoconstriction of blood vessels within and around the tendon, potentially affecting blood flow and nutrient supply.

-

β-Adrenergic Receptors: Activation of β-adrenergic receptors, particularly the β2 subtype, can have complex and sometimes opposing effects. For instance, in some cell types, β2-adrenergic receptor stimulation can lead to smooth muscle relaxation.[4] In the context of inflammation, sympathetic signaling through β2- and β3-adrenergic receptors has been implicated in macrophage polarization.[5]

Key Intracellular Signaling Cascades

The binding of norepinephrine to adrenergic receptors triggers a cascade of intracellular events mediated by second messengers.

-

Cyclic AMP (cAMP) Pathway: Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors that regulate gene expression.

-

Phospholipase C (PLC) Pathway: Activation of α1-adrenergic receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[7] These pathways can influence a wide range of cellular processes, including cell proliferation and inflammation.

Caption: Simplified diagram of the cAMP signaling pathway activated by norepinephrine.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of the sympathetic nervous system in tendon biology.

Table 1: Sympathetic Nerve Fiber Density in Human Tendons

| Condition | Tissue Location | Finding | Reference |

| Painful Tendinopathy | Paratendinous Tissue | Increased sympathetic innervation | [2] |

| Painful Tendinopathy | Tendon Proper | No significant difference compared to healthy controls | [2] |

| Healthy Tendon | Tendon Proper | Largely aneural | [1] |

Table 2: Adrenergic Receptor Expression in Tendon-Related Cells

| Cell Type | Receptor Subtype | Observation | Reference |

| Abnormal Tenocytes | Not specified | Increased capacity for self-production of sympathetic neurotransmitters | [2] |

| Osteoblastic and Osteoclastic cells | α- and β-Adrenergic Receptors | Expression confirmed | [5] |

Experimental Protocols

Understanding the methodologies used to investigate the sympathetic nervous system's role in tendon biology is crucial for interpreting the data and designing future studies.

Immunohistochemistry for Nerve Fiber Identification

Objective: To visualize and quantify the presence and distribution of sympathetic nerve fibers in tendon tissue.

Protocol:

-

Tissue Preparation: Tendon biopsies are fixed in 4% paraformaldehyde, cryoprotected in sucrose (B13894) solutions, and then sectioned using a cryostat.

-

Antibody Incubation: Sections are incubated with a primary antibody specific for a sympathetic nerve marker, such as Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.

-

Secondary Antibody and Visualization: A fluorescently labeled secondary antibody that binds to the primary antibody is applied.

-

Imaging: Sections are visualized using fluorescence microscopy, and the density and distribution of nerve fibers are quantified using image analysis software.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To measure the expression levels of adrenergic receptors and other relevant genes in tenocytes or tendon tissue.

Protocol:

-

RNA Extraction: Total RNA is isolated from cultured tenocytes or homogenized tendon tissue using a commercial RNA extraction kit.

-

Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., ADRB2 for the β2-adrenergic receptor) and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: The amplification of the target genes is monitored in real-time, and the relative expression levels are calculated using the ΔΔCt method, normalized to a housekeeping gene.

Caption: Workflow for immunohistochemical analysis of sympathetic nerve fibers.

Implications for Drug Development

The involvement of the sympathetic nervous system in tendon pathophysiology opens up new avenues for therapeutic intervention.

-

Targeting Adrenergic Receptors: Modulating the activity of specific adrenergic receptor subtypes on tenocytes, immune cells, or vascular cells could represent a novel approach to treating tendinopathy. For instance, the development of selective antagonists for pro-inflammatory adrenergic receptor pathways could help to reduce pain and inflammation.

-

Neuro-immune Modulation: Given the role of sympathetic signaling in regulating immune cell function, therapies aimed at modulating this neuro-immune axis could be beneficial.

-

Promoting Tendon Regeneration: Understanding how sympathetic signaling influences tenocyte behavior and extracellular matrix production could lead to the development of drugs that promote effective tendon healing and regeneration.

Conclusion

The sympathetic nervous system is an important, though often overlooked, player in tendon health and disease. Its neurotransmitters can influence a wide range of cellular and physiological processes within the tendon and its surrounding tissues. Further research into the precise mechanisms of sympathetic signaling in the context of tendinopathy is warranted and holds the potential to unlock novel therapeutic strategies for this common and often debilitating condition.

References

- 1. Neuronal regulation of tendon homoeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The sympathetic nervous system and tendinopathy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sympathomimetic drug - Wikipedia [en.wikipedia.org]

- 4. Autonomic drug - Wikipedia [en.wikipedia.org]

- 5. Neuronal regulation of bone and tendon injury repair: a focused review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. youtube.com [youtube.com]

The Pharmacological Profile of Debrisoquine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquine (B72478) sulfate (B86663), a guanidinium (B1211019) compound, is a potent adrenergic neuron blocking agent historically used as an antihypertensive medication. Its clinical application has been largely superseded due to a significant pharmacogenetic variability in its metabolism, which leads to unpredictable hypotensive effects. This variability is primarily attributed to polymorphisms in the cytochrome P450 2D6 (CYP2D6) enzyme, for which debrisoquine serves as a classic probe substrate. This technical guide provides a comprehensive overview of the pharmacological profile of debrisoquine, including its mechanism of action, pharmacokinetics, pharmacodynamics, and its pivotal role in pharmacogenetic research. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in pharmacology and drug development.

Mechanism of Action

Debrisoquine exerts its antihypertensive effect by selectively inhibiting the release of norepinephrine (B1679862) from postganglionic sympathetic nerve endings.[1] Unlike receptor antagonists, it does not block adrenergic receptors directly.[1] The mechanism involves several key steps:

-

Uptake into the Neuron: Debrisoquine is actively transported into the sympathetic neuron by the norepinephrine transporter (NET).[1]

-

Sequestration into Vesicles: Once inside the neuron, it is concentrated in norepinephrine storage vesicles.[1]

-

Inhibition of Norepinephrine Release: Debrisoquine displaces norepinephrine from these vesicles, leading to a gradual depletion of norepinephrine stores.[1] It also inhibits the release of norepinephrine in response to nerve impulses.[1]

This targeted action on the sympathetic neuron leads to a reduction in sympathetic tone, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of Debrisoquine's Action

Caption: Mechanism of adrenergic neuron blockade by Debrisoquine.

Pharmacokinetics

The pharmacokinetics of debrisoquine are characterized by rapid absorption, extensive metabolism primarily by CYP2D6, and significant inter-individual variability.[2][3]

Quantitative Pharmacokinetic Parameters

| Parameter | Value | Species | Notes | Reference |

| Absorption | ||||

| Oral Bioavailability | Well-absorbed | Human | Quantitatively eliminated within three days after a single oral dose. | [3] |

| Tmax (Peak Plasma Time) | 2-4 hours | Human | After a 20 mg oral dose. | [4] |

| Distribution | ||||

| Protein Binding | Not specified | |||

| Volume of Distribution | Not specified | |||

| Metabolism | ||||

| Primary Metabolite | 4-hydroxydebrisoquine (B23357) | Human, Rat | Also forms 5-, 6-, 7-, and 8-hydroxydebrisoquine. | [5][6] |

| Primary Enzyme | CYP2D6 | Human | Debrisoquine is a probe substrate for CYP2D6 activity. | [5][7] |

| Elimination | ||||

| Half-life (t½) | ~17.5 hours (plasma) | Human | Varies significantly based on CYP2D6 phenotype. | [2] |

| Clearance | Renal Clearance: 282 ± 88 mL/min | Human | For unchanged debrisoquine during multiple administrations. | [2] |

Pharmacogenetics of Debrisoquine Metabolism

The metabolism of debrisoquine to its major metabolite, 4-hydroxydebrisoquine, is almost exclusively catalyzed by CYP2D6.[5][7] Genetic polymorphisms in the CYP2D6 gene result in distinct patient populations with varying metabolic capacities:

-

Poor Metabolizers (PMs): Lack functional CYP2D6 enzymes, leading to reduced metabolism, higher plasma concentrations of debrisoquine, and an exaggerated hypotensive response.[5][8]

-

Intermediate Metabolizers (IMs): Possess one reduced-function and one non-functional allele or two reduced-function alleles.

-

Extensive Metabolizers (EMs): Have two functional copies of the CYP2D6 gene and exhibit "normal" metabolism.[8]

-

Ultrarapid Metabolizers (UMs): Carry multiple copies of the CYP2D6 gene, resulting in accelerated metabolism and potentially therapeutic failure at standard doses.[8]

The metabolic ratio (MR), the ratio of debrisoquine to 4-hydroxydebrisoquine in an 8-hour urine sample, is used to phenotype individuals.[5] An MR greater than 12.6 is typically indicative of a PM phenotype in Caucasian populations.[5]

Pharmacodynamics

The primary pharmacodynamic effect of debrisoquine is the lowering of blood pressure. The hypotensive response is directly related to the plasma concentration of debrisoquine.[2] Due to its mechanism of action, postural hypotension is a common side effect.

Interaction with Transporters

Debrisoquine is a substrate for the organic cation transporter 1 (OCT1), which is involved in its hepatic uptake.[9] Polymorphisms in the SLC22A1 gene, which encodes OCT1, can also contribute to variability in debrisoquine's pharmacokinetics and response.

Quantitative Interaction Data

| Target | Parameter | Value | Species | Method | Reference |

| CYP2D6 | Km | 70-130 µM | Human Liver Microsomes | Radiometric Assay | [10][11] |

| Vmax | 8-69.9 pmol/mg/min | Human Liver Microsomes | Radiometric Assay | [10][11] | |

| OCT1 | Km | 5.9 ± 1.5 µM | HEK293 cells | In vitro uptake assay | [9] |

| Vmax | 41.9 ± 4.5 pmol/min/mg protein | HEK293 cells | In vitro uptake assay | [9] | |

| IC50 (for MPP+ uptake) | 6.2 ± 0.8 µM | HEK293 cells | In vitro inhibition assay | [9] |

Experimental Protocols

In Vitro Debrisoquine 4-Hydroxylase Assay in Human Liver Microsomes

This protocol is adapted from a radiometric assay method.[10][12]

Objective: To determine the kinetics of debrisoquine 4-hydroxylation in human liver microsomes.

Materials:

-

Human liver microsomes

-

[14C]-Debrisoquine

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Chloroform

-

Hexafluoroacetylacetone

-

Scintillation fluid

-

High-performance thin-layer chromatography (HP-TLC) system

-

Liquid scintillation counter

Procedure:

-

Prepare incubation mixtures containing human liver microsomes, [14C]-debrisoquine at various concentrations, and phosphate buffer.

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15 minutes), ensuring linearity.

-

Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Extract the unreacted debrisoquine with chloroform.

-

Derivatize the aqueous phase containing 4-hydroxydebrisoquine with hexafluoroacetylacetone.

-

Extract the derivatized 4-hydroxydebrisoquine with an appropriate organic solvent.

-

Separate the derivatized metabolite using HP-TLC.

-

Quantify the amount of 4-hydroxydebrisoquine formed by liquid scintillation counting.

-

Calculate enzyme kinetics (Km and Vmax) using appropriate software.

Clinical Protocol for Debrisoquine Phenotyping

This protocol is a generalized procedure based on common clinical practices for CYP2D6 phenotyping.[13][14][15]

Objective: To determine an individual's CYP2D6 metabolic phenotype.

Materials:

-

Debrisoquine sulfate tablets (e.g., 10 mg)

-

Urine collection containers

-

High-performance liquid chromatography (HPLC) or Gas chromatography-mass spectrometry (GC-MS) system for analysis of debrisoquine and 4-hydroxydebrisoquine.[16][17]

Procedure:

-

Subjects should abstain from medications known to interact with CYP2D6 for a specified period before the test.

-

Administer a single oral dose of 10 mg debrisoquine sulfate with water.

-

Collect all urine for the following 8 hours.

-

Measure the total volume of urine collected.

-

Analyze urine samples for the concentrations of debrisoquine and 4-hydroxydebrisoquine using a validated HPLC or GC-MS method.

-

Calculate the Metabolic Ratio (MR) as: MR = (concentration of debrisoquine) / (concentration of 4-hydroxydebrisoquine).

-

Classify the subject's phenotype based on the calculated MR.

Experimental Workflow for Debrisoquine Phenotyping

Caption: Workflow for CYP2D6 phenotyping using Debrisoquine.

Conclusion

Debrisoquine sulfate remains a cornerstone tool in pharmacogenetic research, particularly for the investigation of CYP2D6 activity. While its therapeutic use has declined, a thorough understanding of its pharmacological profile is essential for its continued application as a probe drug and for the development of new chemical entities that may be subject to similar metabolic pathways. The detailed data and protocols provided in this guide are intended to support ongoing research and development efforts in the fields of pharmacology, drug metabolism, and personalized medicine.

References

- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The disposition of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of [14C]-debrisoquine in man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Metabolism of debrisoquine sulfate. Identification of some urinary metabolites in rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sequencing.com [sequencing.com]

- 8. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A radiometric assay for debrisoquine 4-hydroxylase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assay and characterisation of debrisoquine 4-hydroxylase activity of microsomal fractions of human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A protocol for the safe administration of debrisoquine in biochemical epidemiologic research protocols for hospitalized patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of debrisoquine metabolic ratio from hourly urine collections in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Clinical Significance of Tendon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tendons, the dense connective tissues that transmit forces from muscle to bone, were once considered relatively inert. However, a growing body of research has illuminated the dynamic and metabolically active nature of tendons. This technical guide provides a comprehensive overview of tendon metabolism, its clinical significance in health and disease, and the experimental methodologies used to investigate these complex processes. A thorough understanding of tendon metabolism is paramount for the development of novel therapeutic strategies to treat tendinopathies and enhance tendon healing.

Introduction: The Metabolic Landscape of Tendon Homeostasis

Tendons are predominantly composed of a dense extracellular matrix (ECM), primarily type I collagen, which accounts for 60-85% of the tendon's dry weight.[1] Interspersed within this matrix are specialized fibroblasts called tenocytes, which are responsible for synthesizing and maintaining the ECM.[2][3] The metabolic activity of tenocytes is crucial for tendon homeostasis, enabling the tissue to adapt to mechanical loads and repair damage.[4]

The turnover of the tendon ECM is influenced by physical activity, with both collagen synthesis and the activity of matrix metalloproteinases (MMPs) increasing with mechanical loading.[5][6][7] Conversely, periods of inactivity lead to a significant decrease in collagen turnover.[5] This dynamic process is tightly regulated by a complex interplay of signaling pathways and growth factors.

Key Signaling Pathways in Tendon Metabolism

Several signaling pathways are integral to the regulation of tendon metabolism and the cellular responses of tenocytes to mechanical and biochemical stimuli.

Transforming Growth Factor-β (TGF-β) Signaling

The TGF-β superfamily plays a critical role in both the development and homeostasis of tendons.[8][9] TGF-β signaling is a potent inducer of key tendon marker genes, including Scleraxis (Scx) and Tenomodulin (Tnmd).[8] This pathway is essential for the recruitment and maintenance of tendon progenitors during development and is also a key regulator of the tendon's response to injury.[10]

TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. This activated receptor complex phosphorylates intracellular Smad proteins (Smad2/3), which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes.[10][11] While crucial for healing, excessive or prolonged TGF-β signaling can contribute to fibrotic scar formation.[10][11]

Insulin-like Growth Factor-1 (IGF-1) Signaling

IGF-1 signaling is essential for postnatal tendon growth and adaptation to mechanical loading.[3][12] It promotes tenocyte proliferation and protein synthesis.[12][13] Upon binding to its receptor (IGF-1R), IGF-1 activates two primary downstream pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] These pathways work in concert to regulate cellular growth and matrix synthesis.[2][3] Studies have shown that a lack of IGF-1R in tenocytes leads to reduced tendon size and impaired response to mechanical stimuli.[3][12]

Inflammatory Signaling Pathways

While historically considered a degenerative condition, there is increasing evidence for the role of inflammation in the pathogenesis of tendinopathy.[14] Inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and NLRP3 inflammasome pathways, are activated in response to tendon injury and overuse.[15][16] These pathways lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α, which can modulate tenocyte metabolism, often leading to a decrease in collagen production and an increase in matrix degradation.[15][17]

Clinical Significance of Altered Tendon Metabolism

Dysregulation of tendon metabolism is a hallmark of several clinical conditions, most notably tendinopathy.

Tendinopathy

Tendinopathy is a prevalent and often debilitating condition characterized by pain, swelling, and impaired performance. The underlying pathology involves a failed healing response, with disorganized and immature collagen fibers, increased proteoglycan and water content, and neovascularization. Metabolically, tendinopathic tissue often shows an upregulation of MMPs, leading to excessive matrix degradation, and altered tenocyte activity.[18] Furthermore, there can be an increase in inflammatory mediators and neuronal markers, such as glutamate, which contribute to pain.[14]

Aging

The aging process is associated with a decline in tendon metabolism and regenerative capacity.[19] There is a reduction in collagen turnover and an accumulation of advanced glycation end-products (AGEs), which can lead to increased tendon stiffness and a higher risk of injury.[7] Aged tenocytes exhibit reduced proliferative capacity and protein synthesis, contributing to a diminished healing response.[19]

Systemic Metabolic Diseases

Conditions such as diabetes and metabolic syndrome have been linked to an increased risk of tendinopathy.[20] Chronic hyperglycemia can lead to the formation of AGEs, impairing the structural and mechanical properties of the tendon.[20] Furthermore, the systemic low-grade inflammation associated with metabolic syndrome can negatively impact tendon homeostasis and the response to rehabilitation.[20]

Experimental Protocols for Studying Tendon Metabolism

A variety of in vivo and in vitro techniques are employed to investigate tendon metabolism.

Microdialysis

Microdialysis is a minimally invasive technique that allows for the in vivo sampling of the interstitial fluid in the peritendinous space.[21][22] This method can be used to measure the concentrations of various metabolites (e.g., glucose, lactate), inflammatory mediators (e.g., prostaglandins), and markers of collagen turnover (e.g., procollagen (B1174764) peptides).[22][23]

Detailed Methodology for Peritendinous Microdialysis:

-

Catheter Insertion: Under sterile conditions and local anesthesia, a microdialysis catheter (e.g., CMA 60, 20 kDa cutoff) is inserted under ultrasound guidance into the peritendinous space adjacent to the tendon of interest (e.g., Achilles tendon).[23]

-

Perfusion: The catheter is perfused at a low, constant flow rate (e.g., 2-5 µL/min) with a sterile isotonic solution (e.g., Ringer's solution).

-

Equilibration: An equilibration period of 60-120 minutes is allowed for the tissue to stabilize after catheter insertion.

-

Sample Collection: Dialysate samples are collected in sealed microvials at regular intervals (e.g., every 30-60 minutes). Samples should be immediately frozen and stored at -80°C until analysis.

-

Analysis: Collected dialysate is analyzed for target molecules using techniques such as ELISA, mass spectrometry, or enzymatic assays.

-

In Vivo Recovery Calibration: To estimate the absolute interstitial concentrations, the in vivo recovery of the catheter must be determined. This can be done using a no-net-flux method or by adding a radioactive tracer to the perfusate.

Stable Isotope Tracers

The use of stable isotope-labeled amino acids (e.g., 13C-proline, 15N-proline, or deuterium (B1214612) oxide - D₂O) is the gold standard for directly measuring the fractional synthetic rate (FSR) of collagen.[24][25][26] This technique involves the administration of the tracer, followed by the collection of tendon biopsies to measure the incorporation of the isotope into newly synthesized collagen.[6]

Detailed Methodology for Measuring Collagen FSR with D₂O:

-

Baseline Sampling: A baseline blood or saliva sample is collected to determine background deuterium enrichment.

-

Tracer Administration: Subjects ingest a bolus of deuterium oxide (D₂O), followed by daily doses to maintain a stable enrichment of body water.[25]

-

Tendon Biopsy: After a predetermined period (days to weeks), a tendon biopsy is obtained under local anesthesia using a biopsy needle.

-

Tissue Processing: The tendon sample is cleaned of any surrounding tissue, hydrolyzed to its constituent amino acids, and the amino acid alanine (B10760859) is isolated.

-

Mass Spectrometry Analysis: The deuterium enrichment of alanine is measured using gas chromatography-pyrolysis-isotope ratio mass spectrometry (GC-P-IRMS).[24]

-

FSR Calculation: The collagen FSR is calculated based on the rate of deuterium incorporation into alanine over the labeling period, taking into account the average body water enrichment.

Quantitative Data on Tendon Metabolism

The following tables summarize key quantitative data from studies on human tendon metabolism.

Table 1: Basal Collagen Fractional Synthetic Rates (FSR) in Human Tendons

| Tendon | FSR (%/day) | Measurement Technique | Reference |

| Patellar | ~0.05 - 0.1 | Stable Isotope Tracers | [27] |

| Achilles | ~0.06 | Stable Isotope Tracers | [28] |

Table 2: Effects of Mechanical Loading on Tendon Metabolism

| Parameter | Condition | Change | Reference |

| Collagen Synthesis | Acute Exercise | Increased post-exercise | [5][29] |

| Peritendinous Lactate | Intermittent Exercise | ~2-fold increase | [23] |

| Peritendinous Prostaglandin E₂ | Intermittent Exercise | ~2-fold increase | [23] |

| MMP Expression | Stress Deprivation (21 days) | Significantly increased | [18] |

Table 3: Biomarker Concentrations in Tendinopathy

| Biomarker | Tissue/Fluid | Finding in Tendinopathy | Reference |

| Glutamate | Peritendinous Fluid | High levels in chronic pain | [14] |

| Substance P | Tendon Tissue | Increased presence | [30] |

| MMP-1, MMP-3 | Tendon Tissue | Increased activity |

Therapeutic Implications and Future Directions

A deeper understanding of tendon metabolism opens new avenues for therapeutic interventions. Strategies aimed at modulating key signaling pathways, such as the targeted delivery of growth factors like IGF-1 or the inhibition of pro-inflammatory cytokines, hold promise for enhancing tendon repair and treating tendinopathies.[12] Furthermore, nutritional interventions and optimized mechanical loading protocols based on metabolic principles could improve clinical outcomes.

Future research should focus on elucidating the complex crosstalk between different signaling pathways, understanding the heterogeneity of tenocyte populations, and developing more sophisticated in vivo imaging techniques to monitor tendon metabolism non-invasively. These advancements will be critical for translating our growing knowledge of tendon metabolism into effective clinical solutions for patients with tendon disorders.

References

- 1. Tendon Functional Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Metabolic activity and collagen turnover in human tendon in response to physical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Extracellular matrix adaptation of tendon and skeletal muscle to exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Tgfβ signaling is critical for maintenance of the tendon cell fate | eLife [elifesciences.org]

- 9. openscholar.huji.ac.il [openscholar.huji.ac.il]

- 10. Tgfβ signaling is required for tenocyte recruitment and functional neonatal tendon regeneration | eLife [elifesciences.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Insulin-like growth factor 1 signaling in tenocytes is required for adult tendon growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Review: Emerging concepts in the pathogenesis of tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inflammation-related signaling pathways in tendinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inflammation-related signaling pathways in tendinopathy: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 17. Metabolic regulation of tendon inflammation and healing following injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ors.org [ors.org]

- 19. Tendons under load: Understanding pathology and progression - Journal of Musculoskeletal Surgery and Research [journalmsr.com]

- 20. mdpi.com [mdpi.com]

- 21. Methods of Assessing Human Tendon Metabolism and Tissue Properties in Response to Changes in Mechanical Loading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel application of in vivo microdialysis in a rat Achilles tendon acute injury model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolism and inflammatory mediators in the peritendinous space measured by microdialysis during intermittent isometric exercise in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A collagen extraction and deuterium oxide stable isotope tracer method for the quantification of bone collagen synthesis rates in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 25. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 26. The application of stable‐isotope tracers to study human musculoskeletal protein turnover: a tale of bag filling and bag enlargement - PMC [pmc.ncbi.nlm.nih.gov]

- 27. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]

- 28. Regenerative biology of tendon: mechanisms for renewal and repair - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The effect of acute exercise on collagen turnover in human tendons: influence of prior immobilization period - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Neuronal regulation of tendon homoeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Debrisoquine Sulfate: A Technical Guide for Pharmacogenetic Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Debrisoquine (B72478) sulfate (B86663), a historically significant antihypertensive agent, has found a lasting role in pharmacogenetic research as the archetypal probe drug for phenotyping the activity of the highly polymorphic cytochrome P450 enzyme, CYP2D6. This enzyme is responsible for the metabolism of a significant proportion of clinically used drugs, and genetic variations in the CYP2D6 gene can lead to profound differences in drug efficacy and toxicity. This technical guide provides an in-depth overview of the use of debrisoquine as a tool in pharmacogenetic research. It details the underlying pharmacology, experimental protocols for phenotyping, analytical methodologies for metabolite quantification, and the interpretation of results in the context of CYP2D6 genetics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize debrisoquine in their research endeavors.

Introduction: The Role of Debrisoquine in Pharmacogenetics

The study of how genetic variations influence drug response, or pharmacogenetics, is a cornerstone of personalized medicine. A pivotal moment in this field was the discovery of the genetic polymorphism in the 4-hydroxylation of debrisoquine.[1] This observation led to the identification of distinct subpopulations with varying abilities to metabolize the drug, categorized as poor metabolizers (PMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).[2][3] This variability in metabolism is primarily attributed to genetic polymorphisms in the CYP2D6 gene, which encodes the CYP2D6 enzyme.[2]

Debrisoquine's utility as a research tool stems from its primary metabolic pathway being almost exclusively dependent on CYP2D6.[4] By administering a controlled dose of debrisoquine and measuring the subsequent urinary ratio of the parent drug to its main metabolite, 4-hydroxydebrisoquine (B23357), researchers can infer the in vivo activity of the CYP2D6 enzyme.[4] This phenotyping approach remains a valuable method for assessing the functional consequences of CYP2D6 genotypes and for investigating the impact of CYP2D6 activity on the metabolism of other drugs.

Pharmacology and Pharmacokinetics of Debrisoquine

Mechanism of Action and Metabolism

Debrisoquine is an adrenergic neuron-blocking agent that was previously used for the treatment of hypertension.[5] Its primary metabolic fate in the human body is 4-hydroxylation, a reaction catalyzed by the CYP2D6 enzyme located predominantly in the liver.[4][6] The resulting metabolite, 4-hydroxydebrisoquine, is pharmacologically less active and is excreted in the urine along with the unchanged parent drug.[6] The efficiency of this metabolic conversion is directly related to an individual's CYP2D6 enzyme activity, which is in turn determined by their CYP2D6 genotype.

Pharmacokinetic Parameters

The pharmacokinetic profile of debrisoquine is markedly different between individuals with different CYP2D6 metabolizer phenotypes. Poor metabolizers, who have little to no CYP2D6 activity, exhibit significantly higher plasma concentrations and a longer elimination half-life of debrisoquine compared to extensive metabolizers.

Table 1: Pharmacokinetic Parameters of Debrisoquine Following a Single Oral Dose in Different CYP2D6 Metabolizer Phenotypes

| Parameter | Poor Metabolizers (PM) | Extensive Metabolizers (EM) | Ultrarapid Metabolizers (UM) | Reference |

| Debrisoquine | ||||

| Cmax (ng/mL) | Higher | Lower | Lowest | [7] |

| Tmax (hr) | ~2-4 | ~2-4 | ~2-4 | [8] |

| AUC₀₋₈ (ng·h/mL) Ratio | 22 | 7 (homozygous) / 22 (heterozygous) | 6 | [8] |

| t½ (hr) | Longer | Shorter | Shortest | [7] |

| 4-Hydroxydebrisoquine | ||||

| Cmax (ng/mL) | Lower | Higher | Highest | [7] |

| AUC₀₋₈ (ng·h/mL) Ratio | 1 | 19 (homozygous) / 7 (heterozygous) | 28 | [8] |

Note: Specific numerical values with standard deviations are highly study-dependent and are presented here as relative comparisons based on available literature.

The Genetic Basis of Debrisoquine Metabolism: CYP2D6 Polymorphisms

The CYP2D6 gene is one of the most polymorphic genes in the human genome, with over 100 known allelic variants. These variants can be broadly categorized based on their functional impact on the enzyme:

-

Normal function alleles: (e.g., CYP2D61, CYP2D62) code for a fully functional enzyme.

-

Decreased function alleles: (e.g., CYP2D610, CYP2D617, CYP2D6*41) result in an enzyme with reduced metabolic capacity.[9][10]

-

No function alleles: (e.g., CYP2D63, CYP2D64, CYP2D65, CYP2D66) lead to a non-functional or absent enzyme.[10]

-

Increased function alleles: These are typically due to gene duplications or multiplications (e.g., CYP2D61xN, CYP2D62xN), resulting in ultrarapid metabolism.

The combination of these alleles determines an individual's diplotype and, consequently, their predicted metabolizer phenotype.

Table 2: Frequency of Major CYP2D6 Alleles in Different Ethnic Populations

| Allele | Function | European Caucasians | East Asians | Africans/African Americans | Reference |

| 1 | Normal | ~35% | ~35% | ~20% | [11] |

| 2 | Normal | ~30% | ~12% | ~20% | [11] |

| 4 | No Function | ~20% | <1% | ~2% | [12] |

| 5 | No Function | ~4% | ~5% | ~4% | [11] |

| 10 | Decreased | <2% | ~40-50% | ~5% | [11][12] |

| 17 | Decreased | <1% | <1% | ~20-35% | [9][10] |

| *41 | Decreased | ~10% | ~1% | ~10% | [10] |

| Gene Duplication | Increased | ~1-5% | ~1% | ~5-10% | [10] |

Frequencies are approximate and can vary between specific subpopulations.

Experimental Protocols

Debrisoquine Phenotyping Protocol

This protocol outlines the standardized procedure for determining an individual's CYP2D6 phenotype using debrisoquine.

4.1.1. Subject Preparation

-

Subjects should be in good health, as confirmed by a medical history and physical examination.

-

A list of concomitant medications should be recorded. Inhibitors or inducers of CYP2D6 should be discontinued (B1498344) for an appropriate period before the study, as determined by their pharmacokinetic properties.

-

Subjects should fast overnight before the administration of debrisoquine.

4.1.2. Dosing and Sample Collection

-

Administer a single oral dose of 10 mg debrisoquine sulfate with a glass of water.[13]

-

Record the exact time of administration.

-

Collect all urine produced over the subsequent 8-hour period.[4]

-

Measure the total volume of the 8-hour urine collection.

-

Aliquot the urine into labeled tubes and store at -20°C or lower until analysis.

4.1.3. Calculation of the Metabolic Ratio (MR)

The debrisoquine metabolic ratio is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[14]

MR = (Concentration of Debrisoquine) / (Concentration of 4-Hydroxydebrisoquine)

4.1.4. Phenotype Classification

The calculated MR is used to classify the subject's metabolizer phenotype. The antimode, or the value that separates the bimodal distribution of MRs in a population, is used as the cutoff.

Table 3: Phenotype Classification Based on Debrisoquine Metabolic Ratio (MR) in Caucasian Populations

| Phenotype | Metabolic Ratio (MR) |

| Poor Metabolizer (PM) | > 12.6 |

| Extensive Metabolizer (EM) | < 12.6 |

| Ultrarapid Metabolizer (UM) | Very low MR (e.g., < 0.2) |

Note: The antimode of 12.6 is well-established for Caucasian populations but may differ in other ethnic groups.[4]

Analytical Methodology: HPLC for Debrisoquine and 4-Hydroxydebrisoquine

This section provides a general protocol for the simultaneous quantification of debrisoquine and 4-hydroxydebrisoquine in urine using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.

4.2.1. Reagents and Materials

-

Debrisoquine sulfate and 4-hydroxydebrisoquine standards

-

Internal standard (e.g., guanoxan (B1210025) or other suitable compound)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Buffers (e.g., phosphate (B84403) or acetate (B1210297) buffer)

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

HPLC system with a C18 or CN reverse-phase column

-

UV or fluorescence detector

4.2.2. Sample Preparation (Illustrative Example using Liquid-Liquid Extraction)

-

To 1 mL of urine, add the internal standard.

-

Add a suitable buffer to adjust the pH (e.g., to make the solution alkaline).

-

Add an organic extraction solvent (e.g., a mixture of isopropanol (B130326) and ethyl acetate).

-

Vortex vigorously and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

4.2.3. HPLC Conditions (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile (e.g., 80:20 v/v)[1][15]

-

Detection: UV at 210 nm or fluorescence with excitation at 210 nm and emission at 290 nm[1][14][15]

-

Injection Volume: 20-100 µL

4.2.4. Calibration and Quantification

Prepare a series of calibration standards by spiking drug-free urine with known concentrations of debrisoquine and 4-hydroxydebrisoquine. Process these standards alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Determine the concentrations in the unknown samples from this curve.

Visualizing Pathways and Workflows

Debrisoquine Metabolic Pathway

The primary metabolic pathway of debrisoquine is its hydroxylation to 4-hydroxydebrisoquine, catalyzed by CYP2D6. Other minor metabolites have also been identified.[6] The efficiency of this pathway is genetically determined.

Debrisoquine Phenotyping Workflow

The process of debrisoquine phenotyping involves a series of sequential steps from subject recruitment to data analysis and phenotype classification.

Considerations and Limitations

While debrisoquine phenotyping is a robust method, several factors should be considered:

-

Drug-drug interactions: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can lead to misclassification of the phenotype.[16]

-

OCT1 Transporter: The organic cation transporter 1 (OCT1), encoded by the SLC22A1 gene, is involved in the hepatic uptake of debrisoquine. Genetic variations in SLC22A1 can influence debrisoquine's pharmacokinetics and potentially affect the metabolic ratio.[17]

-

Limited Clinical Availability: Debrisoquine is no longer widely available as a therapeutic agent, which can pose challenges for its procurement for research purposes.

-

Phenoconversion: Factors such as inflammation or co-administered medications can inhibit CYP2D6 activity, leading to a phenotypic EM appearing as a PM.

Conclusion

Debrisoquine sulfate remains an invaluable tool in pharmacogenetic research, providing a direct in vivo measure of CYP2D6 activity. A thorough understanding of its pharmacology, the genetic basis of its metabolism, and standardized experimental protocols are essential for its effective use. This technical guide serves as a comprehensive resource for researchers and drug development professionals, enabling them to leverage debrisoquine phenotyping to advance our understanding of the role of CYP2D6 in drug metabolism and to facilitate the development of safer and more effective medicines.

References

- 1. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The metabolism of [14C]-debrisoquine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Disposition of debrisoquine in Caucasians with different CYP2D6-genotypes including those with multiple genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. CYP2D6 allele frequencies in Korean population, comparison with East Asian, Caucasian and African populations, and the comparison of metabolic activity of CYP2D6 genotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. Debrisoquine oxidative phenotyping and psychiatric drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Debrisoquine's (Tendor) Effect on Norepinephrine Release and Uptake

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological effects of Debrisoquine (B72478), an adrenergic neuron blocking agent previously marketed under the brand name Tendor, with a specific focus on its interaction with norepinephrine (B1679862) (NE) signaling. This document details the mechanism of action, summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

Core Mechanism of Action

Debrisoquine exerts its antihypertensive effects by acting at the sympathetic neuroeffector junction. Its primary mechanism is not through direct receptor antagonism but by interfering with the release and distribution of norepinephrine from presynaptic nerve terminals.[1] The process can be delineated into several key steps:

-

Uptake into the Neuron: Debrisoquine is a substrate for the norepinephrine transporter (NET). It is actively transported from the synaptic cleft into the cytoplasm of noradrenergic neurons.[1]

-

Vesicular Sequestration: Once inside the neuron, Debrisoquine is concentrated in norepinephrine-containing synaptic vesicles.

-

Norepinephrine Displacement and Depletion: Within the vesicles, Debrisoquine displaces norepinephrine, leading to a gradual depletion of NE stores within the nerve endings.[1]

-

Inhibition of Release: Debrisoquine blocks the release of norepinephrine in response to an action potential, effectively inhibiting sympathetic nerve transmission.[1]

This multi-step process results in a reduction of norepinephrine available to act on postsynaptic adrenergic receptors, leading to a decrease in sympathetic tone and a lowering of blood pressure.

Quantitative Data

| Parameter | Value | Species/System | Reference |

| Urinary Norepinephrine Excretion | |||

| Pre-treatment (24h) | 199.0 ± 105.8 nmol | Human | [2] |

| Post-treatment (24h) | 125.2 ± 43.3 nmol | Human | [2] |

| Urinary Vanillylmandelic Acid (VMA) Excretion | |||

| Pre-treatment (24h) | 15.3 ± 2.8 µmol | Human | [2] |

| Post-treatment (24h) | 6.7 ± 1.9 µmol | Human | [2] |

| Platelet/Plasma Concentration Ratio | 8.52 ± 4.29 | Human | [3] |

| IC_50_ for OCT1 Substrate (MPP+) Uptake | 6.2 ± 0.8 µM | HEK293 cells overexpressing OCT1 | [4] |

| K_M_ for OCT1-mediated Uptake | 5.9 ± 1.5 µM | HEK293 cells overexpressing OCT1 | [4] |

Note: Data on direct binding affinity (K_i_) and uptake inhibition (IC_50_) for the norepinephrine transporter are not consistently reported in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the effects of Debrisoquine on norepinephrine signaling.

Norepinephrine Uptake Inhibition Assay in Synaptosomes

This protocol is a standard method to assess the ability of a compound to inhibit the reuptake of norepinephrine into nerve terminals.

Objective: To determine the IC_50_ value of Debrisoquine for norepinephrine uptake.

Materials:

-

Rat brain tissue (cortex or hypothalamus)

-

Sucrose (B13894) solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Norepinephrine (radioligand)

-

Debrisoquine solutions of varying concentrations

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of Debrisoquine or vehicle control.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

-

Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of [³H]-Norepinephrine uptake at each Debrisoquine concentration compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Debrisoquine concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value.

-

Radioligand Binding Assay for Norepinephrine Transporter Affinity

This assay is used to determine the binding affinity (K_i_) of a compound for the norepinephrine transporter.

Objective: To determine the K_i_ of Debrisoquine for the norepinephrine transporter.

Materials:

-

Cell membranes prepared from cells expressing the norepinephrine transporter (e.g., HEK293-NET cells)

-

Radiolabeled ligand specific for the norepinephrine transporter (e.g., [³H]-Nisoxetine)

-

Debrisoquine solutions of varying concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation:

-

Harvest cells expressing the norepinephrine transporter.

-

Homogenize the cells in a suitable buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of Debrisoquine.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

-

Quantification:

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NET inhibitor) from total binding.

-

Calculate the percentage of inhibition of specific binding at each Debrisoquine concentration.

-

Determine the IC_50_ value from a dose-response curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Visualizations

Signaling Pathways and Mechanisms

Caption: Debrisoquine's mechanism of action in the noradrenergic synapse.

Experimental Workflow: Norepinephrine Uptake Assay

Caption: Workflow for a norepinephrine uptake inhibition assay.

Logical Relationship: Debrisoquine's Path to Effect

Caption: Logical flow from Debrisoquine administration to its therapeutic effect.

References

- 1. Debrisoquine | C10H13N3 | CID 2966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dissociation of biochemical and hypotensive effects of debrisoquine in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Accumulation of debrisoquine by platelets in vivo: a model of events at the peripheral adrenergic neurone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The prototypic pharmacogenetic drug debrisoquine is a substrate of the genetically polymorphic organic cation transporter OCT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the debrisoquine 4-hydroxylase polymorphism

An In-depth Technical Guide to the Debrisoquine (B72478) 4-Hydroxylase Polymorphism

Introduction

The debrisoquine 4-hydroxylase polymorphism represents one of the most extensively studied examples of genetic variation in drug metabolism. This polymorphism is attributed to the highly polymorphic nature of the Cytochrome P450 2D6 (CYP2D6) gene. The CYP2D6 enzyme is a critical component of phase I drug metabolism, responsible for the oxidative biotransformation of approximately 20-25% of clinically used drugs.[1][2] These include medications from various therapeutic classes such as antidepressants, antipsychotics, beta-blockers, opioids, and antiarrhythmics.[2]

Genetic variations in the CYP2D6 gene can lead to the production of enzymes with a wide spectrum of activity, from completely non-functional to ultra-rapid. Consequently, an individual's CYP2D6 genotype is a major determinant of their ability to metabolize a plethora of drugs, which has significant implications for drug efficacy and the risk of adverse drug reactions. The debrisoquine/sparteine polymorphism was one of the first pharmacogenetic traits to be characterized, with individuals classified into distinct phenotypes based on their metabolic capacity.[3] This guide provides a comprehensive technical overview of the debrisoquine 4-hydroxylase polymorphism, including its genetic basis, the functional consequences of different alleles, and the methodologies used for its characterization.

Genetic Basis of the Polymorphism

The debrisoquine 4-hydroxylase enzyme is encoded by the CYP2D6 gene, which is located on chromosome 22q13.2.[2][4] This gene is a member of the cytochrome P450 superfamily and spans 4,408 base pairs, containing nine exons.[2][5] The CYP2D6 locus is complex, situated within a cluster that includes two pseudogenes, CYP2D7 and CYP2D8P.[5][6] The high degree of sequence homology between CYP2D6 and CYP2D7 makes this region susceptible to gene conversion events, contributing to the extensive polymorphism of the CYP2D6 gene.[4][7]

To date, over 100 allelic variants and subvariants of CYP2D6 have been identified and cataloged by the Pharmacogene Variation (PharmVar) Consortium.[8] These variants include single nucleotide polymorphisms (SNPs), small insertions and deletions (indels), and structural variations such as whole gene deletions, duplications, and multiplications.[4][8][9] These genetic alterations can result in a range of functional outcomes, including the synthesis of a fully functional enzyme, an enzyme with decreased or increased activity, or a complete lack of functional enzyme.[10][11]

Data Presentation

CYP2D6 Allele Function and Phenotype Classification

The combination of alleles an individual carries (their diplotype) determines their predicted metabolizer phenotype.[10] The phenotypes are generally categorized as follows:

-

Poor Metabolizers (PMs): These individuals possess two non-functional alleles, leading to a complete absence of enzyme activity.[10][12]

-

Intermediate Metabolizers (IMs): This group includes individuals with one reduced-function allele and one non-functional allele, or two reduced-function alleles, resulting in decreased enzyme activity.[10]

-

Normal Metabolizers (NMs): NMs have two fully functional alleles, or one functional and one reduced-function allele, or one functional and one non-functional allele, leading to normal enzyme activity.[10][12]

-

Ultrarapid Metabolizers (UMs): UMs carry multiple copies of a functional CYP2D6 allele, which results in significantly increased enzyme activity.[10][12]

Quantitative Data

The frequency of CYP2D6 alleles and the resulting phenotypes vary significantly among different ethnic populations.[10][13]

| Allele | Function | Caucasian Frequency (%) | Asian Frequency (%) | African Frequency (%) |

| CYP2D61 | Normal | 29-47 | ~50 | ~50 |

| CYP2D62 | Normal | 29 | Not specified | Not specified |

| CYP2D64 | No function | 13.6-26 | Low | Low |

| CYP2D65 | No function (gene deletion) | More common in Europeans | Not specified | Not specified |

| CYP2D610 | Decreased function | Low | 41 | Low |

| CYP2D617 | Decreased function | Low | Low | 35 |

| CYP2D6*41 | Decreased function | 6.9 | Not specified | Not specified |

| Gene Duplications | Increased function | 1-7 | 1-2 | 2-3 |

Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.[8][10][13]

| Phenotype | Caucasian Frequency (%) | Asian Frequency (%) | African Frequency (%) |

| Poor Metabolizer (PM) | 5-10 | 1-2 | Not specified |

| Intermediate Metabolizer (IM) | 10-44 | Not specified | Not specified |

| Normal Metabolizer (NM) | 43-67 | Not specified | Not specified |

| Ultrarapid Metabolizer (UM) | 2-3 | 1-2 | Not specified |

Note: Frequencies are approximate and can vary between subpopulations. Data compiled from multiple sources.[10][14][15]

| Enzyme Kinetic Parameter | CYP2D6.1 (Wild-type) | CYP2D6.2 | CYP2D6.10 | CYP2D6.17 |

| Bufuralol Km (µM) | Higher Km for .17 vs .1 | Similar to .1 | Not specified | Generally higher than .1 |

| Debrisoquine Km (µM) | Higher Km for .17 vs .1 | Not specified | Not specified | Generally higher than .1 |

| Dextromethorphan Km (µM) | Higher Km for .17 vs .1 | Similar to .1 | Not specified | Generally higher than .1 |

| Metoprolol Km (µM) | Higher Km for .17 vs .1 | Not specified | Not specified | Generally higher than .1 |

| Dextromethorphan Intrinsic Clearance | Normal | Half of .1 | Significantly reduced | Significantly reduced |

| Metoprolol Vmax | Normal | Not specified | Not specified | Half of .1 |

Note: This table summarizes general trends in enzyme kinetics. Absolute values can vary depending on the experimental system. Data compiled from multiple sources.[11][16][17]

Experimental Protocols

Debrisoquine Phenotyping

Debrisoquine phenotyping is a functional assessment of CYP2D6 activity. It involves the administration of a single oral dose of debrisoquine followed by the collection of urine to determine the metabolic ratio (MR).[14][18]

Protocol:

-

Subject Preparation: Subjects should abstain from any medication known to be a substrate or inhibitor of CYP2D6 for at least one week prior to the test.

-

Drug Administration: A single oral dose of 10 mg of debrisoquine sulphate is administered to the subject with a glass of water.[19]

-

Urine Collection: Urine is collected over an 8-hour period following drug administration.[14][20] The total volume of urine is recorded.

-

Sample Processing and Analysis: A urine aliquot is stored at -20°C until analysis. The concentrations of debrisoquine and its main metabolite, 4-hydroxydebrisoquine (B23357), are determined using high-performance liquid chromatography (HPLC) with ultraviolet or fluorescence detection.[21][22]

-

Metabolic Ratio (MR) Calculation: The MR is calculated as the molar ratio of debrisoquine to 4-hydroxydebrisoquine in the 8-hour urine sample.[21]

-

MR = [Debrisoquine] / [4-hydroxydebrisoquine]

-

-

Phenotype Assignment: The calculated MR is used to classify the individual's phenotype. In Caucasian populations, an antimode of approximately 12.6 is used to distinguish between extensive metabolizers (MR < 12.6) and poor metabolizers (MR > 12.6).[14]

CYP2D6 Genotyping

Genotyping methods are employed to identify the specific CYP2D6 alleles an individual carries.

1. Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP)

This method is used to detect specific SNPs that define different CYP2D6 alleles.

Protocol:

-

DNA Extraction: Genomic DNA is extracted from a peripheral blood sample.

-

PCR Amplification: A specific region of the CYP2D6 gene containing the SNP of interest is amplified using PCR with allele-specific primers.

-

Restriction Enzyme Digestion: The PCR product is incubated with a restriction enzyme that recognizes and cuts the DNA at a specific sequence that is either created or abolished by the SNP.

-

Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis.

-

Genotype Determination: The pattern of DNA fragments on the gel reveals the genotype of the individual at that specific SNP locus.

2. TaqMan Real-Time PCR

This is a high-throughput method for SNP genotyping and copy number variation (CNV) analysis.[23]

Protocol:

-

Assay Components: The reaction mixture includes genomic DNA, TaqMan Universal PCR Master Mix, and a specific Drug Metabolism Genotyping Assay mix containing:

-

Forward and reverse primers to amplify the polymorphic sequence.

-

Two TaqMan MGB probes with different fluorescent dyes (e.g., VIC and FAM) that are specific for each allele.

-

-

Real-Time PCR: The reaction is performed in a real-time PCR instrument. During the annealing/extension phase, the probes hybridize to their target sequences. The 5' nuclease activity of the DNA polymerase cleaves the probe, separating the reporter dye from the quencher and generating a fluorescent signal.

-

Allelic Discrimination: The instrument measures the fluorescence of each dye at the end of every PCR cycle. The resulting allelic discrimination plot shows clusters of samples corresponding to the different genotypes (homozygous for allele 1, homozygous for allele 2, and heterozygous).

-

Copy Number Variation (CNV) Analysis: A separate TaqMan assay is used to determine the copy number of the CYP2D6 gene. This assay typically uses a specific probe for a conserved region of CYP2D6 and a reference gene (like RNase P) for normalization. The relative quantification of CYP2D6 to the reference gene indicates the gene copy number.[23]

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. CYP2D6 — Knowledge Hub [genomicseducation.hee.nhs.uk]

- 3. The genetic polymorphism of debrisoquine/sparteine metabolism-molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methodology for clinical genotyping of CYP2D6 and CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmvar.org [pharmvar.org]

- 7. The human debrisoquine 4-hydroxylase (CYP2D) locus: sequence and identification of the polymorphic CYP2D6 gene, a related gene, and a pseudogene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Frequency of CYP2D6 Alleles Including Structural Variants in the United States [frontiersin.org]

- 9. CYP2D6: novel genomic structures and alleles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CYP2D6 Overview: Allele and Phenotype Frequencies - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CYP2D6 allele frequency in European Caucasians, Asians, Africans and their descendants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Reactome | CYP2D6 4-hydroxylates debrisoquine [reactome.org]

- 16. The molecular and enzyme kinetic basis for the diminished activity of the cytochrome P450 2D6.17 (CYP2D6.17) variant. Potential implications for CYP2D6 phenotyping studies and the clinical use of CYP2D6 substrate drugs in some African populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pharmacogenetics of debrisoquine and its use as a marker for CYP2D6 hydroxylation capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Debrisoquine hydroxylation phenotyping in geriatric psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Metabolic ratios of four probes of CYP2D6 in Turkish subjects: a cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Determination of debrisoquine and 4-hydroxydebrisoquine by high-performance liquid chromatography: application to the evaluation of CYP2D6 genotype and debrisoquine metabolic ratio relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CYP2D6 genotyping strategy based on gene copy number determination by TaqMan real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Investigations into Debrisoquine Sulfate's Antihypertensive Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research into the antihypertensive properties of Debrisoquine sulfate (B86663). The document focuses on the initial clinical investigations that established its efficacy and mechanism of action, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying physiological pathways and study designs.

Core Antihypertensive Effects and Mechanism of Action

Initial studies in the 1960s identified Debrisoquine sulfate as a potent antihypertensive agent. Its primary mechanism of action is the blockade of postganglionic sympathetic adrenergic neurons, which distinguishes it from other antihypertensive drugs of the era. Debrisoquine is actively transported into the adrenergic neuron where it interferes with the storage and release of the neurotransmitter norepinephrine. This leads to a reduction in sympathetic tone on blood vessels, resulting in vasodilation and a decrease in blood pressure.

Signaling Pathway of Debrisoquine's Antihypertensive Action

The following diagram illustrates the proposed mechanism by which Debrisoquine exerts its antihypertensive effects at the adrenergic nerve terminal.

Debrisoquine Sulfate's Interaction with SLC6A2 Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Debrisoquine (B72478), an antihypertensive agent, primarily exerts its therapeutic effect through its interaction with the norepinephrine (B1679862) transporter (NET), encoded by the SLC6A2 gene. This technical guide provides an in-depth analysis of the interaction between debrisoquine sulfate (B86663) and modulators of SLC6A2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the molecular mechanisms, quantitative interaction data, and the experimental protocols used to elucidate these interactions. Understanding this relationship is crucial for the development of novel therapeutics targeting the noradrenergic system and for predicting potential drug-drug interactions.

Debrisoquine's action is initiated by its uptake into presynaptic sympathetic neurons via the norepinephrine transporter.[1] This process leads to a gradual depletion of norepinephrine stores within the nerve endings, as debrisoquine displaces norepinephrine from its storage vesicles.[1] Consequently, the amount of norepinephrine released upon nerve stimulation is reduced, resulting in a sympatholytic effect and a lowering of blood pressure.[1] While debrisoquine is a well-established substrate for SLC6A2, its clinical use and study have also highlighted its role as a probe for cytochrome P450 2D6 (CYP2D6) activity, due to its extensive metabolism by this enzyme.

This guide will delve into the specifics of debrisoquine's interaction with SLC6A2, present comparative data with other SLC6A2 modulators, and provide detailed experimental methodologies for the in vitro characterization of these interactions.

Debrisoquine and SLC6A2 Interaction: A Quantitative Perspective